4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde (4-F3HNC) is a complex organic molecule consisting of two fused aromatic rings (naphthalene) with various functional groups attached. The molecule possesses aldehyde (CHO) and hydroxyl (OH) groups, along with a formyl (CHO) group on a specific carbon position.
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde is a chiral organic compound that belongs to the family of binaphthyl derivatives. It is characterized by two hydroxyl groups located at the 2 and 2' positions of the binaphthalene framework and aldehyde groups at the 3 and 3' positions. The molecular formula of this compound is . This compound is significant in asymmetric synthesis and catalysis due to its chiral nature, which allows it to participate in enantioselective reactions.
The reactivity of (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde primarily involves its aldehyde functional groups. Typical reactions include:
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde exhibits notable biological activities. Its derivatives have been investigated for their potential as:
Several methods have been developed for synthesizing (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde:
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde has several applications:
Interaction studies involving (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde typically focus on its binding affinities and catalytic efficiencies in various reactions. Research indicates that this compound can form stable complexes with metal ions, enhancing its catalytic properties in asymmetric reactions. Studies have shown that incorporating this compound into polymer matrices can affect the material's optical and thermal properties .
Several compounds share structural similarities with (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(R)-BINOL | Two hydroxyl groups at 1 and 1' positions | Widely used as a chiral ligand in asymmetric synthesis |
(S)-BINOL | Enantiomer of BINOL | Exhibits similar reactivity but different optical activity |
2,2'-Dihydroxy-1,1'-binaphthyl | Lacks aldehyde groups | Serves as a precursor for various chemical transformations |
2-Hydroxy-1-naphthaldehyde | Contains a single naphthalene ring | Used in dye synthesis and fluorescence applications |
The uniqueness of (R)-2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde lies in its dual functionality as both an aldehyde and a diol within a chiral framework, making it particularly valuable in asymmetric synthesis applications where chirality is crucial.